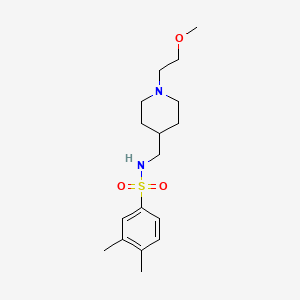
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole, also known as BM212, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the benzothiazole family of compounds and has been studied for its ability to interact with biological systems.
Wirkmechanismus
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been shown to interact with various biological systems and exhibit multiple mechanisms of action. It has been shown to inhibit the activity of certain enzymes, modulate the expression of certain genes, and interact with certain receptors. The exact mechanism of action of 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole is still being studied and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been shown to have various biochemical and physiological effects on the body. It has been shown to modulate the levels of certain neurotransmitters, inhibit the activity of certain enzymes, and affect the expression of certain genes. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity. However, 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole is still in the early stages of research, and more studies are needed to fully understand its potential therapeutic properties.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole. One potential direction is to study its potential therapeutic applications in other fields such as cardiovascular disease and metabolic disorders. Another direction is to study its potential synergistic effects with other compounds. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole and its effects on the body.
Synthesemethoden
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2-aminobenzothiazole with butyric anhydride, followed by the reaction of the resulting product with piperazine and then with methyl iodide. The final product is 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole, which can be purified through various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In infectious disease research, 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been studied for its potential antimicrobial properties.
Eigenschaften
IUPAC Name |
1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-4-5-14(21)19-8-10-20(11-9-19)17-18-15-13(22-3)7-6-12(2)16(15)23-17/h6-7H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWSHXFWOPORAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(4-Bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2642397.png)

![Ethyl 2-[2-(4-phenylpiperazin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2642400.png)



![3-benzyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2642408.png)
![Dimethyl[2-(piperidin-2-yl)propyl]amine](/img/structure/B2642410.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2642411.png)
amine](/img/structure/B2642412.png)
![1-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2642414.png)
![N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2642416.png)

